molecular formula C15H10BrClO3 B10871118 2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate

2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate

Cat. No.: B10871118
M. Wt: 353.59 g/mol
InChI Key: RGQFDDBZHMEDKJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a 4-bromobenzoate group connected through an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 4-bromobenzoate is unique due to the presence of both a 4-chlorophenyl group and a 4-bromobenzoate group. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in specific applications. Compared to its analogs, the bromine atom in the 4-bromobenzoate group can participate in unique substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H10BrClO3

Molecular Weight

353.59 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-bromobenzoate

InChI

InChI=1S/C15H10BrClO3/c16-12-5-1-11(2-6-12)15(19)20-9-14(18)10-3-7-13(17)8-4-10/h1-8H,9H2

InChI Key

RGQFDDBZHMEDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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